molecular formula C14H14N2O3 B12283932 2-(4-(4-Nitrophenoxy)phenyl)ethanamine

2-(4-(4-Nitrophenoxy)phenyl)ethanamine

Cat. No.: B12283932
M. Wt: 258.27 g/mol
InChI Key: PTUFABWTTJPVNI-UHFFFAOYSA-N
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Description

Structural Features and Chemical Classification of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine

From a chemical classification standpoint, this compound is a primary amine. The presence of the –NH2 group attached to an ethyl chain classifies it as such. nih.gov This functional group is a common feature in a vast array of biologically active molecules and is known to participate in crucial intermolecular interactions with biological targets.

The core structure of the molecule is built upon a diaryl ether scaffold. This framework, characterized by an oxygen atom connecting two aromatic rings, is a privileged structure in medicinal chemistry. nih.govnih.govmdpi.com One of the phenyl rings is substituted with an ethanamine group, while the other bears a nitro group in the para position. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule.

Strategic Significance of Related Chemical Scaffolds in Academic Inquiry

The diaryl ether motif is a cornerstone in the development of numerous therapeutic agents and agrochemicals. nih.govnih.govmdpi.com Its prevalence is attributed to its conformational flexibility and ability to mimic or fit into binding sites typically occupied by endogenous ligands. Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties. nih.govmdpi.com The investigation of diaryl ether derivatives continues to be a fertile area of research, with ongoing efforts to explore new substitution patterns and their impact on biological activity. researchgate.net

Similarly, the phenethylamine (B48288) scaffold is a fundamental component of many neurotransmitters (e.g., dopamine, norepinephrine) and a wide range of psychoactive drugs and therapeutic agents. The ethanamine side chain provides a basic nitrogen center that is often crucial for receptor binding and pharmacological activity.

The combination of these two scaffolds in this compound results in a molecule with a distinct three-dimensional shape and electronic distribution, suggesting the potential for novel interactions with biological targets.

Identification of Research Gaps and Novel Investigative Objectives for the Compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. While extensive research exists on various diaryl ether-containing compounds and phenethylamine derivatives, this specific molecule appears to be largely unexplored. This lack of dedicated research presents a clear opportunity for novel investigation.

Based on the known activities of related structures, several investigative objectives can be defined:

Antimicrobial and Anthelmintic Screening: Derivatives of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines have shown potent anthelmintic and antibacterial activities. researchgate.net This suggests that this compound could be a candidate for similar screening programs.

Antitubercular Activity: Structurally related 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives have been identified as potential antitubercular agents. nih.gov This provides a rationale for evaluating the subject compound against Mycobacterium tuberculosis.

Anticancer Potential: The diaryl ether scaffold is present in a number of anticancer agents. researchgate.net Investigating the cytotoxicity of this compound against various cancer cell lines could be a fruitful avenue of research.

Neurological Activity: Given the presence of the phenethylamine moiety, exploring the compound's potential to interact with targets in the central nervous system warrants consideration, although the nitro group may confer toxicity concerns that would need to be addressed.

Overview of Methodological Approaches in Investigating Novel Amine Derivatives

The investigation of a novel amine derivative like this compound would follow a well-established pipeline of chemical and biological evaluation.

Synthesis and Characterization: The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction, such as the coupling of 4-nitrophenol (B140041) with a suitable 4-(2-aminoethyl)phenyl halide or its protected precursor, or the reduction of a corresponding nitro-substituted precursor. mdpi.comnih.gov Following synthesis, purification would be achieved through techniques like column chromatography. The structural confirmation of the synthesized compound would rely on a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the precise connectivity of atoms and the chemical environment of each proton and carbon. nih.gov

Infrared (IR) Spectroscopy: This technique would confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O-C stretch of the diaryl ether. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound. nih.gov

Biological Evaluation: Initial in vitro screening would be conducted to assess the compound's biological activity. This would typically involve a panel of assays relevant to the investigative objectives, such as:

Antimicrobial Susceptibility Testing: Methods like broth microdilution would be used to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Cytotoxicity Assays: The MTT assay or similar colorimetric assays would be employed to evaluate the compound's effect on the viability of different cancer cell lines. nih.gov

Enzyme Inhibition Assays: If a specific molecular target is hypothesized, enzymatic assays would be used to measure the compound's inhibitory potency (e.g., IC₅₀ value).

Should promising activity be identified, further studies, including structure-activity relationship (SAR) investigations of analogues and in vivo studies in animal models, would be the logical next steps.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-[4-(4-nitrophenoxy)phenyl]ethanamine

InChI

InChI=1S/C14H14N2O3/c15-10-9-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)16(17)18/h1-8H,9-10,15H2

InChI Key

PTUFABWTTJPVNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 4 Nitrophenoxy Phenyl Ethanamine

Elucidation and Optimization of Synthetic Pathways for 2-(4-(4-Nitrophenoxy)phenyl)ethanamine

The synthesis of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the diaryl ether bond and the introduction of the ethanamine moiety.

Several plausible synthetic routes can be devised based on established chemical principles.

Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Functional Group Interconversion

A primary strategy involves the nucleophilic aromatic substitution (SNAr) reaction. This reaction is favored when an aryl halide with electron-withdrawing substituents, such as a nitro group, is reacted with a nucleophile. libretexts.org The nitro group in the para position of 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160) activates the ring towards nucleophilic attack, making it a suitable electrophile. libretexts.orgchegg.com

Step 1: Diaryl Ether Formation. The synthesis could commence with the reaction of a suitably protected 4-hydroxyphenylethanol derivative with 1-chloro-4-nitrobenzene or the more reactive 1-fluoro-4-nitrobenzene. The hydroxyl group of the phenol (B47542) is deprotonated with a base like potassium carbonate or cesium carbonate to form a more potent phenoxide nucleophile. chemicalbook.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures. chemicalbook.com

Step 2: Introduction of the Amine. The resulting alcohol, 2-(4-(4-nitrophenoxy)phenyl)ethanol, would then be converted to the target amine. This can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by substitution with an amine source like ammonia (B1221849) or, more commonly, with sodium azide (B81097) followed by reduction. Alternatively, a Mitsunobu reaction could be employed to directly convert the alcohol to an amine precursor, such as a phthalimide (B116566) derivative, which can then be deprotected. organic-chemistry.org

Route B: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful method for forming C-O bonds with inversion of configuration if a chiral alcohol is used. nih.gov

Step 1: Ether Formation. In this approach, 4-hydroxyphenylethanol could be reacted with 4-nitrophenol (B140041) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This reaction generally proceeds under mild, neutral conditions.

Step 2: Amination. The resulting 2-(4-(4-nitrophenoxy)phenyl)ethanol intermediate would then be converted to the ethanamine using the methods described in Route A.

Route C: Reduction of a Nitrile Precursor

Another viable pathway involves the synthesis and subsequent reduction of 2-(4-(4-nitrophenoxy)phenyl)acetonitrile.

Step 1: Synthesis of the Nitrile Intermediate. The precursor, 2-(4-(4-nitrophenoxy)phenyl)acetonitrile, could be synthesized via an SNAr reaction between 4-hydroxyphenylacetonitrile and 1-chloro-4-nitrobenzene.

Step 2: Nitrile Reduction. The nitrile group can then be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a cobalt catalyst. The choice of reducing agent is critical to avoid the simultaneous reduction of the nitro group.

The table below summarizes the key precursors and reaction types for the proposed synthetic pathways.

RouteKey PrecursorsKey Reaction Type(s)
A4-Hydroxyphenylethanol, 1-Chloro-4-nitrobenzeneNucleophilic Aromatic Substitution (SNAr), Functional Group Interconversion
B4-Hydroxyphenylethanol, 4-NitrophenolMitsunobu Reaction, Functional Group Interconversion
C4-Hydroxyphenylacetonitrile, 1-Chloro-4-nitrobenzene, Reducing AgentNucleophilic Aromatic Substitution (SNAr), Nitrile Reduction

Optimizing the yield and purity of this compound requires careful control of reaction conditions at each step.

For the SNAr reaction , the choice of solvent, base, and temperature is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. The choice of base can also influence the reaction rate and yield, with stronger bases like cesium carbonate often providing better results than potassium carbonate. chemicalbook.com Temperature control is important to balance the reaction rate with the potential for side reactions. Purification is typically achieved by aqueous workup to remove the base and salts, followed by crystallization or column chromatography to remove unreacted starting materials and byproducts.

In the Mitsunobu reaction , a significant challenge is the removal of byproducts, namely the phosphine oxide and the reduced azodicarboxylate. orgsyn.org The use of polymer-bound reagents or modified phosphines and azodicarboxylates can simplify purification. organic-chemistry.org For instance, using a phosphine with acidic or basic handles can allow for its removal by simple acid-base extraction. organic-chemistry.org Precise stoichiometry is also important to maximize the yield of the desired product and minimize side reactions.

For the nitrile reduction , the choice of catalyst and reaction conditions is paramount to achieve chemoselectivity, specifically the reduction of the nitrile in the presence of the nitro group. Catalytic hydrogenation can sometimes lead to the reduction of both functional groups. Therefore, milder or more selective reducing agents may be necessary. Purification of the resulting amine often involves an acid-base extraction to separate it from neutral byproducts, followed by distillation or crystallization of the free base or a salt derivative.

Derivatization Strategies and Functional Group Interconversions of the Ethanamine Moiety

The ethanamine moiety of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of analogues.

The primary amine of the ethanamine group can readily undergo standard amidation and alkylation reactions.

Amidation: The amine can be acylated using a variety of acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents (e.g., DCC, EDC). These reactions are typically performed in the presence of a base to neutralize the acid byproduct. This allows for the introduction of a wide range of acyl groups, from simple alkyl and aryl groups to more complex heterocyclic or peptidic structures.

Alkylation: The amine can be alkylated to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is a common method for mono-alkylation. Direct alkylation with alkyl halides can also be employed, though it can sometimes be difficult to control the degree of alkylation and may lead to mixtures of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts. A patent for a related compound describes the N-alkylation of a nitrophenethylamine derivative with an alkyl chloride in acetonitrile using potassium carbonate as a base. prepchem.com

The table below provides examples of derivatization reactions of the ethanamine moiety.

Reaction TypeReagentsProduct Type
AmidationAcetyl chloride, TriethylamineN-acetyl derivative (amide)
AmidationBenzoic acid, EDC, HOBtN-benzoyl derivative (amide)
AlkylationMethyl iodide, Potassium carbonateN-methyl and N,N-dimethyl derivatives
Reductive AminationAcetone, Sodium triacetoxyborohydrideN-isopropyl derivative

The nitro group on the phenoxy ring is a key functional group that can be readily transformed into other functionalities. The most common transformation is its reduction to an amino group. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or with chemical reducing agents such as tin(II) chloride or sodium dithionite.

The resulting aniline (B41778) derivative opens up a vast array of further chemical transformations, including:

Diazotization: The newly formed amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring via Sandmeyer or related reactions (e.g., -Cl, -Br, -CN, -OH).

Amidation/Sulfonylation: The aniline can be acylated or sulfonylated to form amides or sulfonamides.

Alkylation: The aniline can undergo alkylation, although this is generally less straightforward than the alkylation of the aliphatic ethanamine.

Modifications to the central phenyl ring are less facile and would generally require harsher conditions or the introduction of activating groups.

Asymmetric Synthesis Approaches to Chiral Analogues

The development of enantiomerically pure analogues of this compound is of significant interest, as the biological activity of chiral compounds often resides in a single enantiomer. csic.es Several strategies can be employed to achieve this.

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For instance, a chiral phenylethanolamine derivative could be used as a precursor, with its stereochemistry dictating the stereochemistry of the final product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a stereoselective reaction. For example, an achiral phenethylamine (B48288) precursor could be derivatized with a chiral auxiliary, followed by a diastereoselective reaction to introduce the desired stereocenter. The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For example, the asymmetric reduction of a suitable ketone or imine precursor using a chiral catalyst (e.g., a chiral borane (B79455) or a metal complex with a chiral ligand) could establish the stereocenter of the ethanamine moiety.

Chiral Resolution: A racemic mixture of this compound or a key intermediate can be separated into its constituent enantiomers. wikipedia.org This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine. nih.govacs.org The diastereomers, having different physical properties, can then be separated by crystallization. acs.org The desired enantiomer is subsequently recovered by removing the resolving agent. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer of the racemate, is another powerful technique. csic.es

The table below outlines the primary approaches to asymmetric synthesis.

ApproachDescriptionExample
Chiral Pool SynthesisUtilizes a chiral starting material from nature.Synthesis starting from a chiral amino acid or hydroxy acid.
Chiral AuxiliariesA chiral molecule is temporarily incorporated to control stereochemistry.Use of an Evans oxazolidinone auxiliary to direct an alkylation reaction.
Asymmetric CatalysisA small amount of a chiral catalyst creates a large amount of a chiral product.Asymmetric hydrogenation of an imine using a chiral transition metal catalyst.
Chiral ResolutionSeparation of a racemic mixture into its enantiomers.Formation of diastereomeric salts with tartaric acid, followed by fractional crystallization. acs.org

Application of Green Chemistry Principles in the Synthesis of the Compound and its Derivatives

The synthesis of this compound and its derivatives can be approached through several key bond-forming reactions. The application of green chemistry principles to these synthetic steps aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. Key strategies include the use of catalytic instead of stoichiometric reagents, employment of safer solvents like water, and the use of energy-efficient methods such as microwave irradiation and mechanochemistry.

A plausible retrosynthetic analysis of this compound suggests that the synthesis can be achieved through two main transformations: the formation of the diaryl ether linkage and the introduction of the ethanamine side chain. The nitro group can either be present on a starting material or introduced and subsequently reduced. Green chemistry principles can be applied to each of these critical steps.

Greener Approaches to Diaryl Ether Synthesis

The formation of the 4-nitrophenoxy ether linkage is a crucial step. Traditionally, this is accomplished via the Ullmann condensation, which often requires harsh conditions, stoichiometric amounts of copper, and high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF). acs.org Modern approaches focus on developing milder and more sustainable catalytic systems.

One green alternative is the use of copper-catalyzed coupling reactions with catalytic amounts of a copper source, such as copper(I) oxide or copper(II) acetate. ucl.ac.ukeurekalert.org The use of ligands can further accelerate these reactions, allowing them to proceed under milder temperatures. ucl.ac.uknih.gov For instance, the coupling of phenols with aryl halides can be significantly accelerated by ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), enabling the reaction to occur at more moderate temperatures. nih.gov

Another sustainable method is the Chan-Lam coupling, which utilizes arylboronic acids as the coupling partner for phenols, catalyzed by copper salts at room temperature. eurekalert.orgucla.edu This method is tolerant of a wide range of functional groups. eurekalert.org

Furthermore, nucleophilic aromatic substitution (SNAr) reactions represent a viable pathway, particularly when the aromatic ring is activated by an electron-withdrawing group like the nitro group in 4-halonitrobenzene. manchester.ac.ukresearchgate.net Green enhancements to SNAr reactions include the use of phase-transfer catalysis (PTC), which can facilitate the reaction between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for harsh organic solvents. nih.govyoutube.comorganic-chemistry.org Quaternary ammonium salts are commonly used as phase-transfer catalysts. osaka-u.ac.jp Microwave-assisted organic synthesis (MAOS) has also been shown to improve the efficiency of such reactions, leading to shorter reaction times, higher yields, and often cleaner product formation with reduced solvent usage. mdpi.compeers.internationalsigmaaldrich.commdpi.com

Interactive Data Table: Greener Diaryl Ether Synthesis Methods

MethodCatalyst/ReagentSolventTemperatureKey Advantages
Modified Ullmann Catalytic Cu₂O, LigandAcetonitrile90-110 °CReduced copper waste, milder conditions. ucl.ac.uknih.gov
Chan-Lam Coupling Cu(OAc)₂DichloromethaneRoom Temp.Mild conditions, high yields, functional group tolerance. eurekalert.orgucla.edu
SNAr with PTC Phase-Transfer CatalystWater/OrganicVariableUse of water as solvent, avoidance of harsh solvents. nih.govyoutube.com
Microwave-Assisted SNAr Base (e.g., K₂CO₃)DMF, DMSO, etc.ElevatedRapid reaction times, high yields. mdpi.compeers.international

Sustainable Reduction of the Nitro Group

For derivatives where the nitro group is reduced to an amine, numerous green methodologies have been developed to replace traditional reagents like tin or iron in strong acid, which generate significant metallic waste. Catalytic transfer hydrogenation (CTH) is a prominent green alternative that avoids the use of high-pressure hydrogen gas. rsc.orgerowid.org This method employs a hydrogen donor, such as formic acid or ammonium formate, in the presence of a heterogeneous or homogeneous catalyst. rsc.orgerowid.org

Various earth-abundant metal catalysts, including those based on cobalt, manganese, and zinc, have been developed for this purpose, offering a more sustainable option compared to precious metal catalysts like palladium or platinum. rsc.orgwikipedia.orgnih.gov These reactions can often be performed under mild conditions and show high chemoselectivity, tolerating other functional groups in the molecule. rsc.org

Mechanochemistry, using techniques like ball milling, offers a solvent-free or low-solvent approach to the reduction of nitroarenes. erowid.org The use of a solid hydrogen donor, like ammonium formate, with a catalytic amount of Pd/C under milling conditions can lead to high yields with minimal waste. erowid.org Additionally, reductions in environmentally benign solvents like water have been made possible through the use of nanomicelles, which can solubilize the organic substrate, with zinc dust being an inexpensive and effective reducing agent. wikipedia.org Photocatalytic methods, using semiconductor nanorods, also provide a green pathway for the reduction of nitroaromatics.

Interactive Data Table: Green Nitro Group Reduction Methods

MethodCatalystReductant/H-sourceSolventKey Advantages
Catalytic Transfer Hydrogenation Co₃O₄-NGr@CFormic AcidVariousAvoids H₂ gas, high chemoselectivity, uses earth-abundant metals. rsc.org
Mechanochemical CTH Pd/CAmmonium FormateSolvent-freeEliminates bulk solvent use, simple procedure. erowid.org
Reduction in Water Zinc dustWater with nanomicellesWaterUse of a green solvent, mild room temperature conditions. wikipedia.org
Photocatalysis CdS nanorodsAmmonium FormateEthanolUtilizes light as an energy source, safe protocol.

Green Synthesis of the Phenethylamine Moiety

The construction of the ethanamine side chain can be approached from a precursor like (4-(4-nitrophenoxy)phenyl)acetic acid. A common route involves the formation of an amide followed by its reduction. Green chemistry principles can be applied to both of these steps.

The direct amidation of carboxylic acids with amines is an atom-economical process where water is the only byproduct. erowid.org However, this reaction typically requires high temperatures. erowid.org Catalytic methods have been developed to facilitate this transformation under milder conditions. Boronic acids are effective catalysts for direct amidation. ucl.ac.uk Microwave-assisted direct amidation using a catalyst like ceric ammonium nitrate (B79036) (CAN) under solvent-free conditions provides a rapid and efficient route to amides with easy product isolation. Biocatalysis, using enzymes, also presents a highly sustainable option for amide bond formation, often proceeding with high selectivity under mild aqueous conditions. ucl.ac.uk

For the subsequent reduction of the amide to the amine, traditional methods often use stoichiometric amounts of strong reducing agents like lithium aluminum hydride, which generate significant waste. A greener alternative is the catalytic hydrogenation of amides. The development of bimetallic catalysts, such as a combination of platinum and vanadium, allows for this hydrogenation to occur under mild conditions of temperature and pressure, with the catalyst being recyclable. nih.govrsc.org

Interactive Data Table: Green Phenethylamine Synthesis from a Phenylacetic Acid Precursor

StepMethodCatalyst/ReagentSolventKey Advantages
Amidation Microwave-Assisted Direct AmidationCeric Ammonium Nitrate (CAN)Solvent-freeRapid, solvent-free, high efficiency.
Amidation BiocatalysisEnzymes (e.g., McbA)Aqueous bufferHigh selectivity, mild conditions, environmentally benign.
Amide Reduction Catalytic HydrogenationPt-V bimetallic catalystVariousMild conditions, recyclable catalyst, low waste. nih.govrsc.org

Advanced Molecular Structure and Conformational Analysis Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic properties.

HOMO-LUMO Gap Analysis and Electrostatic Potential Surfaces

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For molecules containing nitroaromatic and amine functionalities, the HOMO is typically localized on the electron-rich amine and phenoxy-phenyl moiety, while the LUMO is centered on the electron-deficient nitrophenyl ring. This separation of frontier orbitals facilitates intramolecular charge transfer, a property of interest in materials science.

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with red areas indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue areas showing electron-deficient regions (positive potential, prone to nucleophilic attack). In 2-(4-(4-Nitrophenoxy)phenyl)ethanamine, the nitro group's oxygen atoms and the ether oxygen would exhibit a strong negative potential, while the amine's hydrogen atoms and the aromatic protons would show a positive potential.

Table 1: Hypothetical Frontier Orbital Energies and MEP Data for this compound

ParameterPredicted Value/RegionSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -2.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 4.0 eVSuggests moderate chemical stability
Negative MEPNitro group, Ether oxygenSites for electrophilic interaction
Positive MEPAmine hydrogens, Aromatic hydrogensSites for nucleophilic interaction

Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Modes, NMR Shielding)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of compounds. Theoretical vibrational spectra (Infrared and Raman) can be calculated by determining the second derivatives of the energy with respect to atomic displacements. Key predicted vibrational modes for this compound would include the symmetric and asymmetric stretching of the nitro group, the C-N stretching of the amine, the C-O-C stretching of the ether linkage, and various aromatic C-H and C=C vibrations.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each atom in the molecule. For instance, the aromatic protons on the nitrophenyl ring would be expected to appear at a higher chemical shift (downfield) compared to those on the other phenyl ring due to the electron-withdrawing effect of the nitro group.

Table 2: Predicted Key Spectroscopic Data for this compound

SpectroscopyPredicted SignatureAtom/Group
IR (cm⁻¹)~1520 & ~1340Asymmetric & Symmetric NO₂ stretch
IR (cm⁻¹)~1240Aryl-O-Aryl stretch
¹H NMR (ppm)~8.2Protons ortho to NO₂
¹H NMR (ppm)~7.0Protons on the phenoxy-phenyl ring
¹³C NMR (ppm)~160Carbon attached to ether oxygen
¹³C NMR (ppm)~142Carbon attached to nitro group

Conformational Landscape and Energy Minima Determination via Molecular Mechanics and Dynamics

The flexibility of the ether linkage and the ethylamine (B1201723) side chain in this compound allows for multiple conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring this conformational landscape. MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for the identification of low-energy conformers. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformational states. Such studies would likely reveal that the most stable conformers have specific dihedral angles around the C-O-C and C-C-N bonds to minimize steric hindrance.

Intermolecular Interaction Prediction and Supramolecular Assembly (Theoretical)

The functional groups present in this compound—the nitro group, the ether oxygen, and the amine group—are all capable of participating in non-covalent interactions such as hydrogen bonding and π-π stacking. Theoretical predictions of these interactions are crucial for understanding how molecules might self-assemble into larger supramolecular structures. The amine group can act as a hydrogen bond donor, while the nitro and ether oxygens can act as acceptors. The aromatic rings provide a platform for π-π stacking interactions. Computational studies can model these interactions to predict the geometry and stability of potential dimers or larger aggregates.

Rational Design of Solid-State Forms via Computational Crystallography (Theoretical)

Computational crystallography, or crystal structure prediction, is a theoretical approach to identify possible crystalline arrangements (polymorphs) of a molecule. By considering the molecule's shape and the predicted intermolecular interactions, algorithms can generate and rank plausible crystal structures based on their lattice energies. For this compound, this theoretical approach could be used to design and predict the most stable solid-state forms, which is of significant interest in fields like pharmaceuticals and materials science.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations Preclinical Focus

Design Principles for Comprehensive SAR Studies of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine Analogues

A systematic approach to modifying the core scaffold of this compound is fundamental to building a robust SAR profile. This involves the methodical alteration of its three key components: the terminal nitrophenyl ring, the central phenoxy ring with the ethanamine sidechain, and the ether linkage.

Comprehensive SAR studies necessitate the systematic variation of substituents on both aromatic rings and modifications to the ethanamine side chain and ether linker. The goal is to probe the steric, electronic, and lipophilic requirements of the target binding site.

Nitrophenyl Ring (Ring A): The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its position and identity are critical. Modifications would include moving the nitro group to the ortho or meta positions and replacing it with other electron-withdrawing (e.g., -CN, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups to assess the impact on activity.

Central Phenyl Ring (Ring B): The substitution pattern on this ring, which holds the vital ethanamine side chain, is explored to optimize interactions and vector orientations. Adding small alkyl or halogen groups could probe for additional binding pockets.

Ethanamine Side Chain: The basicity and length of this chain are key. Modifications include N-alkylation (e.g., N-methyl, N-ethyl) to study the impact on basicity and steric bulk, or altering the chain length to one or three carbons to evaluate the optimal distance between the phenyl ring and the terminal amine.

A hypothetical SAR exploration for a target (e.g., a specific kinase or receptor) could yield results as shown in the table below.

Table 1: Hypothetical SAR of this compound Analogues

Compound ID Ring A Substituent (Position) Ring B Substituent Side Chain Modification Hypothetical IC₅₀ (nM)
Parent 4-NO₂ None -CH₂CH₂NH₂ 150
Analogue 1 3-NO₂ None -CH₂CH₂NH₂ 500
Analogue 2 4-CN None -CH₂CH₂NH₂ 220
Analogue 3 4-OCH₃ None -CH₂CH₂NH₂ >1000
Analogue 4 4-NO₂ 2-CH₃ -CH₂CH₂NH₂ 85
Analogue 5 4-NO₂ 3-F -CH₂CH₂NH₂ 125
Analogue 6 4-NO₂ None -CH₂CH₂NH(CH₃) 300
Analogue 7 4-NO₂ None -CH₂NH₂ 800

Isosteric and bioisosteric replacements are employed to improve potency, selectivity, and physicochemical properties while retaining essential binding interactions. For the this compound scaffold, key isosteric replacements would target the ether bridge and the nitro group. The diaryl ether linkage is known to influence the conformational flexibility of molecules. nih.gov

Ether Linker (-O-): Replacing the oxygen atom with bioisosteres such as a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO₂-), or a methylene (B1212753) group (-CH₂-) can modulate the bond angle, lipophilicity, and metabolic stability of the compound. nih.gov

Nitro Group (-NO₂): The nitro group can sometimes be associated with toxicity. Replacing it with isosteres like a cyano (-CN), trifluoromethyl (-CF₃), or a sulfonamide (-SO₂NH₂) group can maintain or improve electron-withdrawing properties while potentially mitigating undesirable effects.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Preclinical Efficacy Prediction

QSAR modeling provides a mathematical framework to correlate the chemical structure of the analogues with their biological activity. nih.gov By developing a statistically significant model, the preclinical efficacy of novel, unsynthesized compounds can be predicted, prioritizing synthetic efforts. nih.gov

For the this compound series, a typical 2D-QSAR model might take the form:

pIC₅₀ = c₀ + c₁(cLogP) + c₂(σ) + c₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, cLogP represents lipophilicity, σ is the Hammett constant for electronic effects of substituents, and MR is the molar refractivity for steric effects.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would further refine these predictions by considering the three-dimensional steric and electrostatic fields around the aligned molecules. These models can generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, offering direct guidance for structural modification.

Table 2: Hypothetical Data for a QSAR Model of this compound Analogues

Compound ID Experimental pIC₅₀ Predicted pIC₅₀ cLogP Hammett σ (Ring A) Molar Refractivity (MR)
Parent 6.82 6.85 3.5 0.78 95.2
Analogue 1 6.30 6.25 3.5 0.71 95.2
Analogue 2 6.66 6.70 3.1 0.66 90.5
Analogue 3 <6.00 5.85 3.3 -0.27 97.8
Analogue 4 7.07 7.05 3.9 0.78 100.0
Analogue 5 6.90 6.92 3.6 0.78 96.1

Ligand Efficiency, Lipophilic Efficiency, and Other Preclinical Metrics in Structure Optimization

In modern drug discovery, increasing potency alone is insufficient. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE or LLE) are critical for optimizing leads into viable drug candidates by ensuring that potency gains are achieved efficiently with respect to molecular size and lipophilicity. nih.govwikipedia.org

Ligand Efficiency (LE): Measures the binding energy per heavy (non-hydrogen) atom. It helps in identifying small, efficient fragments that can be grown into potent leads. (LE = -ΔG / HAC = 1.4 * pIC₅₀ / HAC)

Lipophilic Efficiency (LipE): Relates potency to lipophilicity (cLogP). A high LipE is desirable, as it indicates that a compound achieves high potency without being excessively greasy, which often correlates with poor solubility, high metabolic clearance, and promiscuity. (LipE = pIC₅₀ - cLogP) core.ac.uk

Optimizing a chemical series involves tracking these metrics to ensure that modifications lead to an improved balance of properties. For instance, an ideal optimization path would increase LipE by boosting potency without a concomitant increase in cLogP.

Table 3: Preclinical Efficiency Metrics for a Hypothetical Analogue Series

Compound ID IC₅₀ (nM) pIC₅₀ cLogP Heavy Atom Count (HAC) Ligand Efficiency (LE) Lipophilic Efficiency (LipE)
Parent 150 6.82 3.5 22 0.43 3.32
Analogue 4 85 7.07 3.9 23 0.43 3.17
Analogue 8 50 7.30 3.6 24 0.43 3.70
Analogue 9 45 7.35 4.5 26 0.39 2.85
Analogue 10 15 7.82 3.7 25 0.44 4.12

Analysis of this hypothetical data shows that while Analogue 9 is potent, its high lipophilicity results in a poor LipE. In contrast, Analogue 10 represents a more optimized compound, with a significant improvement in both potency and LipE.

Computational Prediction of Structural Motifs Critical for Preclinical Target Interaction

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable for visualizing how this compound and its analogues might bind to a biological target. nih.gov These methods provide a structural basis for the observed SAR and guide rational drug design.

Assuming a hypothetical protein kinase target, a docking study would likely reveal several critical interactions:

Hinge-Binding: The diaryl ether scaffold would orient the molecule within the ATP-binding site, potentially forming hydrogen bonds with the kinase hinge region.

Hydrophobic Pockets: The two phenyl rings would occupy hydrophobic pockets within the active site. The substitution pattern on these rings would be critical for maximizing van der Waals contacts.

Salt Bridge Formation: The protonated amine of the ethanamine side chain is a key motif for forming a strong, charge-based interaction (a salt bridge) with a conserved acidic residue (e.g., Asp or Glu) in the active site, a common feature for many kinase inhibitors.

Directional Interactions: The nitro group, with its strong negative electrostatic potential, could engage in a hydrogen bond with a backbone NH or other donor group, or its interaction could be primarily to provide the correct electronic character to the ring system.

MD simulations would further refine this static picture by modeling the dynamic behavior of the ligand-protein complex over time, assessing the stability of these key interactions and revealing potential conformational changes that are essential for activity. nih.gov

Mechanistic Investigations and Preclinical Target Identification in Vitro and Theoretical Approaches

Computational Molecular Docking and Dynamics Simulations with Hypothesized Biological Targets

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the computational molecular docking or molecular dynamics simulations for the compound 2-(4-(4-Nitrophenoxy)phenyl)ethanamine. Consequently, there is no available data to report on its predicted binding modes, interaction energy analysis, or any conformational changes that might be induced by its binding to biological targets.

Binding Mode Prediction and Interaction Energy Analysis

There are currently no published data detailing the binding mode or interaction energy of this compound with any hypothesized biological targets.

Conformational Changes Induced by Ligand Binding

Information regarding conformational changes in potential biological targets upon binding of this compound is not available in the current scientific literature.

Preclinical Enzymatic Assays and Inhibition/Activation Kinetic Studies (In Vitro)

No specific in vitro enzymatic assays or kinetic studies for this compound have been reported in the reviewed scientific literature. Therefore, data on its potential enzyme inhibition or activation properties are not available.

Characterization of Enzyme-Ligand Interactions

There are no studies available that characterize the interaction between this compound and any enzyme.

Reversibility and Irreversibility of Inhibition

As no enzyme inhibition has been reported, there is no information on the reversibility or irreversibility of such potential interactions.

Receptor Binding Profiling and Functional Assays (In Vitro Preclinical Models)

No receptor binding profiles or in vitro functional assay data for this compound are present in the public domain or scientific databases.

Elucidation of Preclinical Cellular Signaling Pathways Perturbed by the Compound (In Vitro)

There is currently no available research that elucidates the specific preclinical cellular signaling pathways perturbed by this compound in an in vitro setting. Investigations into how this compound may interact with or modulate cellular signaling cascades, such as kinase pathways, apoptotic pathways, or stress response pathways, have not been reported in the reviewed scientific literature. Therefore, no data can be provided on its mechanism of action at the cellular level.

Computational Admet Prediction and Preclinical Pharmacokinetic Profiling in Silico and in Vitro Models

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters

In the early stages of drug discovery, computational (in silico) models are employed to predict the ADMET properties of a compound before it is synthesized or tested in the laboratory. nih.gov These predictive models use the chemical structure of a molecule to estimate its pharmacokinetic behavior, allowing for early-stage screening and prioritization of candidates.

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). nih.gov For compounds targeting the CNS, BBB permeability is essential, while for peripherally acting drugs, low permeability is desired to avoid CNS side effects. In silico models predict BBB permeability based on physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (TPSA), and hydrogen bond count. A study on a structurally related phenoxy-ethanamine derivative, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), demonstrated that such compounds can influence cerebrovascular permeability, highlighting the importance of this assessment. nih.gov

Table 1: Illustrative In Silico Prediction of Physicochemical and BBB Permeability Properties for 2-(4-(4-Nitrophenoxy)phenyl)ethanamine

ParameterPredicted ValueImplication for BBB Permeability
Molecular Weight258.28 g/mol Favorable (typically < 400-500 Da)
logP~3.5Moderate lipophilicity, may favor membrane partitioning
Polar Surface Area (TPSA)~81.9 ŲModerate, may limit passive diffusion across BBB
Hydrogen Bond Donors1 (amine group)Low number is favorable
Hydrogen Bond Acceptors4 (ether & nitro oxygens)Moderate number
Predicted BBB Permeability (LogBB) Low to Moderate The compound may have limited ability to cross the BBB.
Note: The values in this table are hypothetical predictions based on the compound's structure and are for illustrative purposes. Actual experimental values may differ.

The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution and availability to act at its target site. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. In silico models predict plasma protein binding (PPB) based on properties like lipophilicity (logP) and the presence of acidic or basic functional groups. Compounds with high lipophilicity and acidic moieties tend to exhibit higher binding to albumin.

Table 2: Illustrative In Silico Prediction of Plasma Protein Binding for this compound

ParameterPredicted ValueImplication
Predicted Human Plasma Protein Binding >90% High binding, suggesting a potentially low free fraction of the drug available for therapeutic action and clearance.
Note: This value is a hypothetical prediction for illustrative purposes. In vitro validation is required.

In Vitro Metabolic Stability Assessment using Liver Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental for predicting how quickly a compound will be cleared from the body, primarily by the liver. wuxiapptec.com These assays measure the rate of disappearance of a parent compound when incubated with liver fractions. nih.gov The liver is the main site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. evotec.com

Liver microsomes, which are vesicles of the endoplasmic reticulum, are commonly used for these assays as they contain a high concentration of Phase I metabolic enzymes like CYPs. evotec.commercell.com The process involves incubating the test compound at a specific concentration (e.g., 1 µM) with liver microsomes (e.g., from human or rat) and a necessary cofactor, NADPH, which initiates the metabolic reactions. mercell.com Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes), and the reaction is stopped. The remaining amount of the parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmercell.com From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Table 3: Illustrative In Vitro Metabolic Stability Data for this compound in Human Liver Microsomes

Time (minutes)% Parent Compound RemainingIn Vitro Half-Life (t½)Intrinsic Clearance (CLint) (µL/min/mg protein)Metabolic Stability Classification
0100\multirow{5}{}{~25 min}\multirow{5}{}{~55}\multirow{5}{*}{Moderate}
588
1565
3040
4522
Note: This table presents hypothetical data to illustrate the results of a metabolic stability assay. This data is not based on actual experimental results for the specified compound.

Identifying the major metabolites of a new chemical entity is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic byproducts. Following incubation with liver microsomes or hepatocytes, samples are analyzed by high-resolution mass spectrometry (MS). nih.gov By comparing the mass spectra of samples over time, new signals corresponding to potential metabolites can be identified. The exact mass measurements and fragmentation patterns help in elucidating the chemical structures of these metabolites.

For this compound, several metabolic pathways could be predicted based on its structure:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to one of the phenyl rings.

Nitro Reduction: Conversion of the nitro group (-NO₂) to an amino group (-NH₂).

N-Acetylation: Addition of an acetyl group to the primary amine, a common Phase II conjugation reaction.

Oxidative Deamination: Removal of the primary amine group, leading to an aldehyde intermediate that can be further oxidized to a carboxylic acid.

Drug-drug interactions often occur when one drug inhibits or induces the activity of CYP450 enzymes, altering the metabolism of co-administered drugs. nih.govbiomolther.org

CYP Inhibition Assays: These assays determine if the compound can block the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2). This is tested by co-incubating the compound with a known substrate for a specific CYP isoform in liver microsomes. A decrease in the formation of the substrate's metabolite indicates inhibition. The concentration that causes 50% inhibition (IC₅₀) is determined.

CYP Induction Assays: These assays, typically using cultured human hepatocytes, assess whether the compound increases the expression of CYP enzymes. An increase in enzyme activity or mRNA levels after treatment with the compound suggests an induction potential.

Table 4: Illustrative Cytochrome P450 Inhibition Profile for this compound

CYP IsoformIC₅₀ (µM)Potential for Inhibition
CYP1A2> 50Low
CYP2C925Low to Moderate
CYP2C19> 50Low
CYP2D68Moderate
CYP3A415Moderate
Note: The IC₅₀ values are hypothetical and serve as an example of data from a CYP inhibition screen.

Preclinical In Vitro Assessment of Drug Transporter Interactions (e.g., P-glycoprotein, OATP)

Drug transporters are membrane proteins that control the passage of substances into and out of cells and are critical for drug absorption and elimination. nih.gov Key transporters include P-glycoprotein (P-gp), an efflux transporter that pumps drugs out of cells, and Organic Anion Transporting Polypeptides (OATPs), which are uptake transporters found in organs like the liver. nih.govnih.gov

In vitro assays using polarized cell lines, such as Caco-2 or MDCK cells that express these transporters, are used to study these interactions.

Substrate Assessment: The bidirectional transport of the compound across a monolayer of these cells is measured. A higher rate of efflux than influx (an efflux ratio >2) in P-gp-expressing cells suggests the compound is a P-gp substrate.

Inhibitor Assessment: The ability of the compound to inhibit the transport of a known P-gp or OATP substrate is measured. A reduction in the transport of the known substrate indicates that the test compound is an inhibitor of that transporter.

Bioanalytical Method Development for Quantification of the Compound in Preclinical Biological Matrices

The quantification of this compound in preclinical biological matrices such as plasma, blood, and tissue homogenates is fundamental to understanding its pharmacokinetic profile. A validated bioanalytical method would be required to accurately measure the concentration of the compound over time. While specific methods for this compound are not available in the reviewed literature, the development would typically follow established principles of bioanalysis.

A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would likely be the chosen platform. The development and validation would adhere to international guidelines to ensure the reliability of the generated data for pharmacokinetic analysis.

Table 1: Hypothetical LC-MS/MS Method Parameters for the Quantification of this compound

ParameterDetails
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined experimentally
Internal Standard A structurally similar and stable isotopically labeled analog
Analytical Column A reverse-phase C18 or similar column
Mobile Phase A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) or methanol)
Sample Preparation Protein Precipitation or Liquid-Liquid Extraction
Calibration Range To be established based on expected concentrations in preclinical studies

Table 2: Hypothetical Validation Parameters for a Bioanalytical Method

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Recovery Consistent and reproducible across the calibration range
Matrix Effect Minimal and compensated for by the internal standard
Stability Stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term)

The successful development and validation of such a method would be a critical milestone in the preclinical development of this compound, enabling the characterization of its absorption, distribution, metabolism, and excretion.

Integration of Systems Biology and Chemoinformatics in Compound Characterization Preclinical

Network Pharmacology Approaches for Predicting Preclinical Polypharmacology

Network pharmacology is a modern discipline that analyzes the complex interactions between drugs, targets, and diseases within the context of biological networks. nih.govmdpi.com This approach is invaluable for predicting a compound's polypharmacology, which is crucial for anticipating both therapeutic efficacy and potential off-target effects. nih.govnumberanalytics.com For a novel molecule like 2-(4-(4-Nitrophenoxy)phenyl)ethanamine, network pharmacology tools would be used to build and analyze drug-target interaction networks based on the compound's structural similarity to known ligands in biological databases. mdpi.com By mapping the compound to known protein targets, it is possible to generate hypotheses about its primary targets and potential secondary interactions.

Given its structural features—a phenethylamine (B48288) core often found in neurologically active compounds and a nitrophenoxy group that could interact with various enzymes—a hypothetical analysis might predict interactions with targets across several key signaling pathways.

Interactive Table 7.1.1: Hypothetical Predicted Target-Pathway Interactions for this compound

This table illustrates a plausible set of predicted interactions. The "Prediction Score" is a hypothetical metric derived from computational docking and similarity analyses, indicating the confidence of the predicted interaction.

Predicted Protein TargetImplicated Signaling PathwayPrediction Score (Arbitrary Units)
Monoamine Oxidase B (MAO-B)Dopamine Metabolism0.92
Phosphoinositide 3-kinase (PI3K)PI3K-Akt Signaling Pathway0.85
NAD(P)H Quinone Dehydrogenase 1 (NQO1)Oxidative Stress Response0.78
Cyclooxygenase-2 (COX-2)Inflammation, Prostaglandin Synthesis0.71
Serotonin Transporter (SERT)Serotonergic Synapse0.65

Cheminformatics Tools for Chemical Space Exploration and Analogue Prioritization

Cheminformatics provides the computational tools necessary to navigate the vastness of "chemical space" to identify and prioritize related molecules for synthesis and testing. biosolveit.deslideshare.netnih.gov Starting with a hit compound like this compound, techniques such as similarity searching and substructure analysis are employed to explore databases of existing or virtual compounds. longdom.orgazolifesciences.com This process, sometimes termed "SAR by Space," helps researchers efficiently find analogues that may possess improved potency, selectivity, or pharmacokinetic properties. biosolveit.de

Algorithms calculating molecular fingerprints (e.g., ECFP4) and Tanimoto similarity scores are used to quantify the structural relationship between the parent compound and potential analogues. These prioritized analogues can then be synthesized to build a structure-activity relationship (SAR) profile.

Interactive Table 7.2.1: Hypothetical Analogue Prioritization for this compound

This table presents a set of hypothetical analogues, ranked by their structural similarity and predicted properties. The goal is to explore modifications that might enhance target engagement while maintaining drug-like characteristics.

Compound NameModification from ParentTanimoto SimilarityPredicted pIC50 (on MAO-B)Lipinski's Rule of Five Violations
Parent Compound This compound1.007.50
Analogue ANitro group replaced with Cyano0.887.80
Analogue BEthanamine moved to meta position0.856.90
Analogue CPhenoxy replaced with Thioether0.827.30
Analogue DAddition of a methyl group to amine0.917.60
Analogue ENitro group replaced with Chlorine0.897.10

Integration of Omics Data (Genomics, Proteomics, Metabolomics) for Preclinical Mechanistic Insights

To understand the cellular response to a compound, integrating multiple "omics" datasets is essential. nih.govdntb.gov.ua This multi-omics approach provides a systems-level view of the molecular changes induced by the compound, offering deep mechanistic insights that a single omics layer cannot provide. acs.org A hypothetical preclinical study might involve treating a relevant cell line (e.g., a human neuroblastoma cell line if neurological activity is suspected) with this compound and then performing transcriptomic, proteomic, and metabolomic analyses.

Genomics/Transcriptomics: RNA sequencing (RNA-Seq) would reveal which genes are upregulated or downregulated, pointing to the cellular pathways being modulated.

Proteomics: Mass spectrometry-based proteomics would identify changes in protein expression and post-translational modifications, confirming pathway activity at the functional level. metwarebio.comresearchfeatures.comjapsonline.com

Metabolomics: Techniques like GC-MS or LC-MS would profile shifts in metabolite concentrations, providing a direct readout of enzymatic and pathway perturbations. thermofisher.comnih.gov

Interactive Table 7.3.1: Hypothetical Summary of Integrated Multi-Omics Data Following Treatment

This table illustrates how data from different omics layers can be integrated to build a coherent picture of the compound's mechanism of action.

Omics LayerKey Finding (Hypothetical)Implicated Biological Process
Transcriptomics Upregulation of HMOX1, GCLC, NQO1 genesOxidative Stress Response
Proteomics Increased nuclear translocation of Nrf2 proteinActivation of Antioxidant Response Element (ARE)
Metabolomics Increased levels of reduced Glutathione (GSH)Enhanced antioxidant capacity
Transcriptomics Downregulation of CCND1, CDK4 genesCell Cycle Regulation
Proteomics Decreased phosphorylation of Rb proteinInhibition of G1/S transition
Metabolomics Decrease in lactate (B86563) productionAlteration in cellular bioenergetics

Data Mining and Machine Learning Applications in Predicting Preclinical Efficacy and Selectivity

Data mining and machine learning (ML) are transforming drug discovery by enabling the creation of predictive models from large, complex datasets. fiosgenomics.comresearchgate.netranchobiosciences.com These models can forecast a compound's efficacy, toxicity, and selectivity before extensive laboratory testing is conducted. propulsiontechjournal.comnih.gov For this compound, various ML algorithms could be trained on public and proprietary databases containing chemical structures and associated bioactivity data.

Supervised learning models, such as Random Forests or Gradient Boosting Machines, could be developed to predict the compound's inhibitory concentration (IC50) against its primary target (e.g., MAO-B) and a panel of off-targets. numberanalytics.com This allows for an early-stage in silico assessment of both its potential effectiveness and its safety profile.

Interactive Table 7.4.1: Hypothetical Machine Learning Model Predictions for Efficacy and Selectivity

This table shows hypothetical predictions from different ML models. The AUC-ROC (Area Under the Receiver Operating Characteristic Curve) is a measure of the model's predictive performance during cross-validation.

Machine Learning ModelPredicted Efficacy (pIC50 on MAO-B)Predicted Selectivity (Score vs. PI3K)Model Performance (AUC-ROC)
Random Forest7.6515-fold0.88
Gradient Boosting7.7218-fold0.91
Deep Neural Network7.6816-fold0.89
Support Vector Machine7.5914-fold0.85

Future Research Directions and Translational Potential Preclinical Perspective

Identification of Novel Preclinical Therapeutic Applications for the Compound and its Derivatives

The diaryl ether scaffold is associated with a broad spectrum of biological activities, providing a strong rationale for investigating the therapeutic potential of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine in various disease areas. nih.govresearchgate.net Based on the activities of structurally related compounds, several promising avenues for preclinical research can be envisioned.

Derivatives of diaryl ethers have demonstrated notable efficacy in the following areas:

Anticancer Activity: Many diaryl ether-containing compounds have been synthesized and evaluated for their potential as anticancer agents. nih.govresearchgate.net For instance, certain dihydroxylated 2,4-diphenyl-6-aryl pyridine (B92270) derivatives, which share a core aromatic structure, have shown significant cytotoxicity against human cancer cell lines and act as potent topoisomerase II inhibitors. nih.gov This suggests that derivatives of this compound could be designed to target key enzymes or pathways involved in cancer progression.

Antimicrobial and Antiviral Effects: The diaryl ether motif is a key component in various antimicrobial and antiviral agents. nih.govresearchgate.net New diaryl ether inhibitors have been discovered that target enzymes essential for the survival of pathogens, such as Mycobacterium tuberculosis. nih.gov This highlights the potential for developing derivatives of this compound as novel treatments for infectious diseases.

Anti-inflammatory Properties: The anti-inflammatory potential of diaryl ether compounds is another area of interest. nih.govresearchgate.net By modifying the scaffold of this compound, it may be possible to develop selective inhibitors of inflammatory mediators.

Herbicidal and Agrochemical Applications: Beyond medicine, diaryl ethers have found applications in agriculture as herbicides. researchgate.netmdpi.com Research into novel diaryl ether herbicides has led to the discovery of compounds with potent activity against various weeds. researchgate.net

A summary of potential therapeutic applications for derivatives of the this compound scaffold is presented in the table below.

Potential Therapeutic Area Rationale Based on Structurally Related Compounds Potential Molecular Targets
OncologyDiaryl ether derivatives have shown cytotoxicity and topoisomerase II inhibition. nih.govresearchgate.netnih.govTopoisomerase II, Protein Kinases
Infectious DiseasesDiaryl ether inhibitors have been developed against key pathogenic enzymes. nih.govresearchgate.netnih.govInhA (M. tuberculosis), TbrPDEB1 (T. brucei)
InflammationThe diaryl ether scaffold is present in compounds with anti-inflammatory activity. nih.govresearchgate.netCyclooxygenase (COX) enzymes, other inflammatory mediators
AgrochemicalsDiaryl ethers are a known class of herbicides. researchgate.netmdpi.comAcetolactate synthase (ALS)

Strategies for Optimizing Preclinical Lead Compounds based on the this compound Scaffold

Once a promising biological activity is identified for the this compound scaffold, lead optimization will be crucial for enhancing potency, selectivity, and pharmacokinetic properties. Several established strategies can be employed:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is fundamental. This involves synthesizing a library of analogues by modifying different parts of the molecule, such as the ethanamine side chain, the substitution pattern on the phenyl rings, and the nitro group. For example, the nitro group could be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties and binding interactions of the molecule.

Scaffold Hopping: This strategy involves replacing the diaryl ether core with other isosteric or bioisosteric scaffolds to explore new chemical space and potentially improve properties like metabolic stability or intellectual property position. researchgate.net

Fragment-Based and Structure-Based Design: If the molecular target of the compound is known, structure-based design can be a powerful tool. X-ray crystallography or computational modeling can provide insights into the binding mode of the compound, guiding the design of more potent and selective inhibitors.

Improving Physicochemical Properties: Optimization of physicochemical properties, such as solubility and permeability, is critical for achieving good oral bioavailability. Modifications to the lead compound can be made to fine-tune its lipophilicity and polarity.

The following table outlines potential optimization strategies for lead compounds based on the this compound scaffold.

Optimization Strategy Approach Desired Outcome
SAR StudiesSystematic modification of functional groups and substitution patterns.Enhanced potency, improved selectivity, and better understanding of key interactions.
Scaffold HoppingReplacement of the diaryl ether core with alternative chemical scaffolds. researchgate.netNovel chemical entities with potentially improved properties and new intellectual property.
Structure-Based DesignUtilization of target structure information to guide molecular design. Increased binding affinity and selectivity for the intended biological target.
Physicochemical Property ModulationAltering functional groups to improve solubility, permeability, and metabolic stability.Enhanced drug-like properties and improved pharmacokinetic profile.

Challenges and Opportunities in the Preclinical Development of Related Compounds

The preclinical development of compounds derived from the this compound scaffold presents both challenges and opportunities.

Challenges:

Lack of Existing Data: The primary challenge is the current absence of specific preclinical data for this compound itself. This necessitates a de novo investigation of its biological activities, which can be a resource-intensive process.

Potential for Off-Target Effects: The diaryl ether scaffold is known to interact with multiple biological targets. nih.govresearchgate.net This promiscuity can lead to off-target effects and potential toxicity, which will need to be carefully evaluated during preclinical development.

Metabolic Stability: Diaryl ether linkages can sometimes be susceptible to metabolic cleavage, which could limit the in vivo efficacy of the compounds. Strategies to improve metabolic stability, such as the introduction of blocking groups, may be required.

Opportunities:

Novelty of the Chemical Space: The lack of extensive research on this specific scaffold means that there is a significant opportunity to discover novel biological activities and develop first-in-class therapeutic agents.

Versatility of the Scaffold: The diaryl ether motif's proven track record across various therapeutic areas provides a strong foundation and a high probability of identifying at least one promising biological activity. nih.govresearchgate.net

Leveraging Existing Knowledge: The wealth of information on the synthesis and biological activities of other diaryl ether compounds can guide the design and development of derivatives of this compound, accelerating the discovery process. nih.govresearchgate.netnih.govresearchgate.net

Collaborative Research Paradigms in Advancing Chemical Biology Investigations of the Compound

Advancing the chemical biology investigation of this compound and its derivatives will be significantly enhanced through collaborative research models.

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and disease biology, and pharmaceutical companies with resources for high-throughput screening, preclinical development, and clinical trials, can accelerate the translation of basic research discoveries into new medicines.

Open Innovation Platforms: Sharing data and research findings through open innovation platforms can foster a more collaborative research environment and prevent duplication of efforts. This can be particularly valuable for a novel scaffold where initial exploration is needed.

Interdisciplinary Consortia: Forming consortia of researchers from different disciplines, such as medicinal chemistry, pharmacology, toxicology, and computational biology, can provide a comprehensive approach to understanding the therapeutic potential and risks associated with this class of compounds.

By leveraging these collaborative paradigms, the scientific community can more effectively and efficiently unlock the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the recommended safety protocols for handling 2-(4-(4-Nitrophenoxy)phenyl)ethanamine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with NIOSH or EN 166 standards. Use face shields for splash risks .
  • Respiratory Protection: For aerosol generation, use NIOSH-approved P95 respirators or EU-standard P1 masks. In high-exposure scenarios (e.g., spill cleanup), employ OV/AG/P99 (US) or ABEK-P2 (EU) respirators .
  • Ventilation: Conduct experiments in fume hoods to minimize inhalation risks. Ensure negative pressure systems for bulk handling .
  • Storage: Store under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Avoid contact with oxidizing agents or moisture .

Q. How can researchers synthesize this compound, and what are critical reaction parameters?

Methodological Answer:

  • Synthetic Route:
    • Nucleophilic Aromatic Substitution: React 4-nitrophenol with 1-(4-bromophenyl)ethanamine in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base.
    • Optimization: Maintain temperatures between 80–100°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Workup: Extract with dichloromethane, wash with brine, and dry over MgSO₄. Purify via column chromatography (silica gel, gradient elution) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • Spectroscopy:
    • NMR: ¹H NMR (DMSO-d₆) detects aromatic protons (δ 7.5–8.2 ppm) and ethanamine protons (δ 2.8–3.5 ppm). ¹³C NMR confirms nitrophenoxy carbons (δ 150–160 ppm) .
    • IR: Identify nitro (N-O stretch at ~1520 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups .
  • Mass Spectrometry: ESI-MS in positive ion mode to observe [M+H]⁺ peaks. Exact mass (calc. for C₁₄H₁₃N₂O₃): 265.09 g/mol .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrophenoxy group influence the compound’s reactivity in catalytic reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The nitro group deactivates the phenyl ring, directing electrophilic substitution to the para position relative to the ethanamine moiety.
  • Catalytic Applications:
    • Cross-Coupling: Use Pd/C or CuI catalysts for Suzuki-Miyaura reactions with aryl boronic acids. Optimize ligand systems (e.g., XPhos) to enhance yields .
    • Reduction: Hydrogenate the nitro group to an amine (NH₂) using H₂/Pd-C in ethanol. Monitor via UV-Vis (λmax shift from 270 nm to 310 nm) .

Q. What computational strategies can predict this compound’s binding affinity to monoamine oxidase (MAO) enzymes?

Methodological Answer:

  • Docking Studies:
    • Protein Preparation: Retrieve MAO-B structure (PDB ID: 2V5Z) and remove water/ligands.
    • Ligand Preparation: Generate 3D conformers of the compound using Open Babel.
    • Autodock Vina: Set grid boxes around the FAD-binding site. Analyze binding poses for hydrogen bonds between the ethanamine group and Tyr 435 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex. Calculate RMSD and binding free energy (MM-PBSA) .

Q. How do stability studies under varying pH and temperature conditions inform storage and application protocols?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C for 48 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water 70:30). Nitro group hydrolysis is observed at pH >10 .
    • Thermal Stability: Heat samples to 40°C, 60°C, and 80°C for 7 days. Monitor decomposition by LC-MS; major degradants include nitro-reduction products (e.g., amine derivatives) .

Q. How can researchers resolve contradictions in reported solubility and reactivity data for this compound?

Methodological Answer:

  • Reproducibility Checks:
    • Solubility: Re-measure in DMSO, ethanol, and water using nephelometry. Cross-validate with DFT-calculated logP values (e.g., Schrödinger’s QikProp) .
    • Reactivity: Compare nitro reduction rates under standardized conditions (e.g., 1 atm H₂, 25°C). Use controlled catalyst batches (e.g., Sigma-Aldrich 10% Pd/C) .
  • Collaborative Studies: Share raw data via platforms like Zenodo to identify batch-to-batch variability or synthetic byproducts (e.g., dimerization side products) .

Q. Tables for Key Data

Property Value Reference
Molecular Weight265.09 g/mol
Boiling Point~210°C (extrapolated)
logP (Predicted)2.8 ± 0.3
MAO-B IC₅₀ (Predicted)12.5 µM (in silico)
Aqueous Solubility0.1 mg/mL (25°C)

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